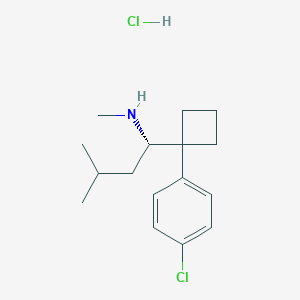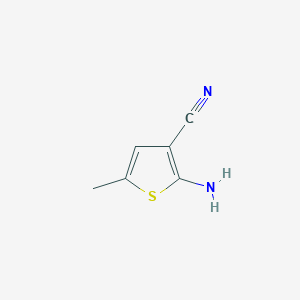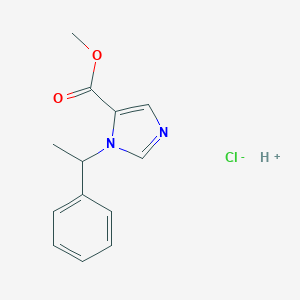![molecular formula C14H9Br2N B129259 4'-(Dibromomethyl)-[1,1'-biphenyl]-2-carbonitrile CAS No. 209911-63-7](/img/structure/B129259.png)
4'-(Dibromomethyl)-[1,1'-biphenyl]-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-(Dibromomethyl)-[1,1’-biphenyl]-2-carbonitrile is an organic compound characterized by the presence of two bromomethyl groups attached to a biphenyl structure with a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-(Dibromomethyl)-[1,1’-biphenyl]-2-carbonitrile typically involves the bromination of a biphenyl precursor. One common method includes the reaction of 4’-methyl-[1,1’-biphenyl]-2-carbonitrile with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions .
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to maintain precise control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions: 4’-(Dibromomethyl)-[1,1’-biphenyl]-2-carbonitrile undergoes several types of chemical reactions, including:
Substitution Reactions: The bromomethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the carbonitrile group can yield primary amines.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Major Products:
Substitution: Products include derivatives with various functional groups replacing the bromomethyl groups.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include primary amines.
Scientific Research Applications
4’-(Dibromomethyl)-[1,1’-biphenyl]-2-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of advanced materials, including conductive polymers and nanostructures.
Mechanism of Action
The mechanism of action of 4’-(Dibromomethyl)-[1,1’-biphenyl]-2-carbonitrile involves its interaction with molecular targets through its bromomethyl and carbonitrile groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The compound’s ability to undergo various chemical reactions also allows it to participate in complex biochemical pathways .
Comparison with Similar Compounds
4,4’-Dibromobiphenyl: Similar structure but lacks the carbonitrile group.
4,4’-Bis(bromomethyl)biphenyl: Similar structure but lacks the carbonitrile group.
4,4’-Dibromomethyl-[1,1’-biphenyl]-2-carboxylic Acid Methyl Ester: Similar structure but with a carboxylic acid ester group instead of a carbonitrile group
Uniqueness: 4’-(Dibromomethyl)-[1,1’-biphenyl]-2-carbonitrile is unique due to the presence of both bromomethyl and carbonitrile groups, which confer distinct reactivity and potential for diverse applications in various fields of research and industry.
Properties
IUPAC Name |
2-[4-(dibromomethyl)phenyl]benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Br2N/c15-14(16)11-7-5-10(6-8-11)13-4-2-1-3-12(13)9-17/h1-8,14H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFOGXCVQPLGLLD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)C2=CC=C(C=C2)C(Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Br2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40455217 |
Source


|
| Record name | 4'-(Dibromomethyl)[1,1'-biphenyl]-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40455217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
209911-63-7 |
Source


|
| Record name | 4'-(Dibromomethyl)[1,1'-biphenyl]-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40455217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is 4'-(Dibromomethyl)-[1,1'-biphenyl]-2-carbonitrile and why is it relevant to Telmisartan?
A1: this compound (dibromo) is identified as a potential genotoxic impurity (PGI) present in Telmisartan, a medication used to treat high blood pressure []. Genotoxic impurities are of concern because they have the potential to interact with DNA and cause mutations, potentially leading to cancer. Regulatory agencies set strict limits on the allowable amounts of PGIs in pharmaceuticals to ensure patient safety.
Q2: How was this compound quantified in Telmisartan?
A2: The researchers developed a highly sensitive and specific method utilizing liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) to detect and quantify dibromo in Telmisartan samples []. This method employed a gradient elution using a mixture of formic acid, methanol, and acetonitrile as the mobile phase. The LC-MS/MS system allowed for precise identification and quantification of dibromo even at very low concentrations.
Q3: What is the significance of developing a sensitive and specific analytical method for this compound in Telmisartan?
A3: The presence of PGIs like dibromo in pharmaceuticals, even in trace amounts, poses potential health risks. Having a sensitive and specific analytical method, like the LC-MS/MS method developed in the study [], is crucial for:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-Amino-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol](/img/structure/B129188.png)
![tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B129190.png)







